molecular formula C13H16O3S B562309 Ethyl R-2-Acetylthio-3-phenylpropionate CAS No. 404582-98-5

Ethyl R-2-Acetylthio-3-phenylpropionate

Cat. No. B562309
CAS RN: 404582-98-5
M. Wt: 252.328
InChI Key: UPMARCACLHHTCO-GFCCVEGCSA-N
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Description

Ethyl R-2-Acetylthio-3-phenylpropionate is a biochemical used for proteomics research . Its molecular formula is C13H16O3S and has a molecular weight of 252.33 .


Molecular Structure Analysis

The molecular structure of Ethyl R-2-Acetylthio-3-phenylpropionate consists of a phenyl group attached to a propionate structure with an acetylthio functional group . The exact 3D conformer and other details would require more specific computational chemistry analysis.


Physical And Chemical Properties Analysis

Ethyl R-2-Acetylthio-3-phenylpropionate has a molecular weight of 252.33 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Ethyl Tertiary-Butyl Ether: A Toxicological Review

Ethyl tertiary-butyl ether (ETBE) is used in gasoline to reduce exhaust emissions and avoid the use of organo-lead compounds while maintaining high octane numbers. Its use and potential human exposure are increasing, making its toxicological profile of interest. Inhalation is the most common exposure route, with metabolism leading to various byproducts. Despite low toxicity, its effects on the kidney and liver in rats, and the lack of specific effects on reproduction, development, or genetic material, warrant further investigation for environmental and health safety (Mcgregor, 2007).

Ethyl Acetate Production and Process Intensification Techniques

Ethyl acetate is widely used as a solvent in consumer products. The review on various process intensification techniques for ethyl acetate production, such as reactive distillation and microwave reactive distillation, highlights the importance of optimizing production processes for efficiency and reduced environmental impact. These insights could be relevant for the production and application of other chemical compounds, including Ethyl R-2-Acetylthio-3-phenylpropionate (Patil & Gnanasundaram, 2020).

Biodegradation of Aromatic Compounds by Escherichia coli

This review provides an extensive overview of the catabolism of aromatic compounds by Escherichia coli, presenting a valuable model system to understand biochemical, genetic, evolutionary, and ecological aspects of the degradation of such compounds. This information could be applied to studying the environmental fate and biodegradation potential of Ethyl R-2-Acetylthio-3-phenylpropionate and similar chemicals (Díaz et al., 2001).

Ethylene Oxide Sterilization of Medical Devices

Ethylene oxide sterilization is critically reviewed, emphasizing cycle design and validation for medical devices. This review might offer indirect insights into the sterilization potential and safety considerations of related chemical compounds in medical and research applications (Mendes, Brandão, & Silva, 2007).

Mechanism of Action

The mechanism of action of Ethyl R-2-Acetylthio-3-phenylpropionate is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins or other biological molecules, but the specifics would depend on the context of the research .

Future Directions

The future directions of research involving Ethyl R-2-Acetylthio-3-phenylpropionate are not specified in the available resources. Given its use in proteomics research , it may be involved in studies of protein function, interactions, or structure.

properties

IUPAC Name

ethyl (2R)-2-acetylsulfanyl-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-3-16-13(15)12(17-10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMARCACLHHTCO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652571
Record name Ethyl (2R)-2-(acetylsulfanyl)-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

404582-98-5
Record name Ethyl (2R)-2-(acetylsulfanyl)-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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